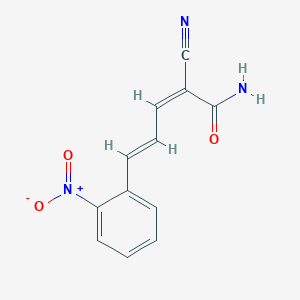

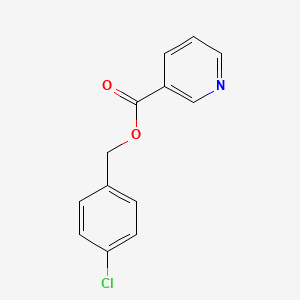

![molecular formula C23H20N4O3S B2941320 Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896286-77-4](/img/structure/B2941320.png)

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is based on the optimization of a virtual screening hit compound called N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . The process includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent approach allows for efficient production of the target compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, due to its complex structure, is involved in the synthesis and characterization of various heterocyclic compounds. For instance, research into the chemistry of sym-tetrazine has shown that related compounds can be used to produce a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Postovskii et al., 1977). Additionally, the compound's role in synthesizing nitrogen-bridged purine-like C-nucleosides signifies its importance in the development of nucleoside analogs for therapeutic purposes (Khadem et al., 1989).

Antimicrobial and Insecticidal Activity

Research has demonstrated the compound's derivatives' potential in antimicrobial and insecticidal activities. New heterocycles incorporating a thiadiazole moiety, synthesized using related precursors, showed significant insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates potential applications in agricultural pest management. Moreover, the synthesis of derivatives has shown antimicrobial action, suggesting applications in developing new antimicrobial agents (Ch, 2022).

Anti-inflammatory and Anticancer Potential

Compounds synthesized from this compound have demonstrated potential anti-inflammatory and anticancer activities. For example, 2-(substituted-pyridinyl)benzimidazoles, structurally related, have been evaluated for anti-inflammatory activity, highlighting the compound's utility in developing new therapeutic agents (Tsukamoto et al., 1980). Additionally, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which could inhibit cell proliferation and cause mitotic arrest in cancer cell lines, underscores the compound's role in cancer research (Temple, 1990).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to inhibit vegfr2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis .

Mode of Action

It’s known that compounds with similar structures can inhibit the activity of their target proteins, leading to downstream effects .

Result of Action

The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound showed inhibitory effects on these cell lines .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-10-6-7-11-18(17)25-21(28)15-31-22-13-12-20-24-19(14-27(20)26-22)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMYSUNSTBWOHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2941255.png)

![N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2941257.png)

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)